1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione”, also known as DRAQ5®, is a cell-permeable far-red fluorescent DNA dye . It can be used in live or fixed cells and is often used in combination with GFP or FITC labels . This dye has been used to examine cellular DNA in flow cytometry and fluorescent microscopy applications .
Applications De Recherche Scientifique
Clinical Trials and Antineoplastic Properties
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione has been evaluated in clinical trials due to its antineoplastic properties. A Phase I clinical investigation highlighted its potential in treating patients with adenocarcinoma of the lung, showing a partial tumor response in one patient (Von Hoff et al., 1980).
Interaction with DNA
This compound has been studied for its clastogenic activity, specifically its ability to induce chromosome damage in Chinese hamster ovary cells. This research provides insight into its mechanism of action and potential therapeutic applications (Rosenberg & Hittelman, 1983).
Quantitative Analysis
An HPLC method was developed for the quantitative determination of this compound in serum and urine, aiding in the monitoring and analysis of its levels during clinical trials (Ostroy & Gams, 1980).
Structure-Activity Relationship
Research on the structure-activity relationship of similar anthraquinones, including oxygen analogs of this compound, has been conducted. These studies provide valuable information for the development of related antineoplastic agents (Zee-Cheng & Cheng, 1982).
Comparative Studies
Comparative studies have been carried out to understand the interaction of this compound and similar agents with DNA. This research is crucial for assessing its potential as a chemotherapeutic agent (Roboz, Richardson, & Holland, 1982).
Cellular Uptake and DNA Synthesis Inhibition
The compound's effect on DNA synthesis in cultured cells has been investigated, revealing insights into its antiproliferative activity and cellular uptake mechanisms (Nishio & Uyeki, 1983).
Isotope Labeling Studies
Isotope labeling studies, such as 13C-markierung, have been conducted to understand the compound's behavior and interactions at the molecular level (Blanz & Zeller, 1989).
Genotoxicity Analysis
Analyses of the genotoxic effects of this compound and its analogs provide critical information about its safety profile and potential side effects (Au et al., 1981).
Immunopharmacological Effects
Studies on the relationship between the chemical structure of anthraquinones and their effects on immune responses contribute to the understanding of their potential use in immunosuppressive therapy (Wang et al., 1987).
Synthesis of Antineoplastic Derivatives
Research has been conducted on the synthesis of potential antineoplastic derivatives of anthracenedione, providing a foundation for the development of new cancer treatments (Nakamura et al., 1983).
Clinical Kinetics
The clinical kinetics of the compound have been studied, which is essential for optimizing its use in cancer therapy (Savaraj et al., 1982).
Experimental Tumor Activity
The compound's activity against experimental tumors in mice has been evaluated, demonstrating its potential in oncological research (Wallace et al., 1979).
Cytotoxicity and DNA Damage
Studies on the relationship between cytotoxicity and DNA damage provide crucial insights into the compound's mechanism of action and potential therapeutic uses (Locher & Meyn, 1983).
Development of New Antineoplastic Agents
Research into the development of new antineoplastic agents based on anthracenedione derivatives expands the range of potential cancer treatments (Murdock et al., 1979).
Electrochemical Detection in Quantitation
The application of electrochemical detection for quantitation following liquid chromatography has been explored, improving analytical methods for this compound (Houpt & Baldwin, 1983).
Nucleic Acid Interactions
Investigations into the interactions of this antitumor agent with nucleic acids contribute to understanding its pharmacological effects and its potential impact on DNA transcription and RNA processing (Kapuściński et al., 1981).
Phase II Trials
Phase II trials, such as those conducted in head and neck cancer, provide valuable data on the efficacy and safety of this compound in specific cancer types (Aapro & Alberts, 2004).
Safety Profile in Mice
The safety profile of the compound has been assessed in mice, particularly in terms of delayed lethality, which is crucial for understanding its long-term effects (Corbett et al., 2004).
Mécanisme D'action
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway involves the conversion of 1,5-dihydroxyanthraquinone to 1,5-dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione via intermediate compounds.", "Starting Materials": ["1,5-dihydroxyanthraquinone", "2-(methylamino)ethylamine", "triethylamine", "acetic anhydride", "sodium acetate", "chloroform", "ethanol"], "Reaction": [ "Step 1: 1,5-dihydroxyanthraquinone is reacted with 2-(methylamino)ethylamine in the presence of triethylamine to form 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone.", "Step 2: 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone is then reacted with acetic anhydride and sodium acetate in chloroform to form 1,5-diacetoxy-4-[[2-(methylamino)ethyl]amino]anthraquinone.", "Step 3: The resulting compound from step 2 is then treated with ethanol and hydrochloric acid to remove the acetyl groups and form 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone.", "Step 4: Finally, 1,5-dihydroxy-4-[[2-(methylamino)ethyl]amino]anthraquinone is reacted with acetic anhydride and sodium acetate in chloroform to form 1,5-dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione." ] } | |
254098-36-7 | |
Formule moléculaire |
C20H24N4O4 |
Poids moléculaire |
384.4 |
Clé InChI |
ROZRZRSHNGDJJJ-UHFFFAOYSA-N |
Apparence |
An aqueous solution |
Synonymes |
DRAQ 5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.